REACTION_CXSMILES
|
N#N.[H-].[Na+].[F:5][C:6]1[CH:11]=[CH:10][C:9]([CH:12](N(C)C)[C:13]#N)=[CH:8][CH:7]=1.[F:18][C:19]([F:29])([F:28])[C:20]1[CH:27]=[CH:26][C:23](CCl)=[CH:22][CH:21]=1.S(=O)(=O)(O)[OH:31]>O.CN(C)C=O>[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:31])[CH2:13][C:23]2[CH:26]=[CH:27][C:20]([C:19]([F:29])([F:28])[F:18])=[CH:21][CH:22]=2)=[CH:8][CH:7]=1 |f:1.2|
|
Name
|
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
133.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C#N)N(C)C
|
Name
|
|
Quantity
|
145.9 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(CCl)C=C1)(F)F
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 2 l four-necked flask equipped with a thermometer, a stirrer, a dropping funnel
|
Type
|
CUSTOM
|
Details
|
further reacted at from 20 to 30° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reacted at from 80 to 90° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were collected by filtration under reduced pressure
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
Then, the crystals were washed
|
Type
|
CUSTOM
|
Details
|
purified at 20° C. by means of 500 ml of isopropyl alcohol
|
Type
|
CUSTOM
|
Details
|
dried with hot air
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=C(C=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204.7 g | |
YIELD: PERCENTYIELD | 95.2% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |